molecular formula C11H9FN2O3 B8474064 Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro-

Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro-

Cat. No.: B8474064
M. Wt: 236.20 g/mol
InChI Key: GSANCSUNJHLJGB-UHFFFAOYSA-N
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Description

Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine, methoxy, methyl, and nitro groups into the quinoline structure enhances its chemical properties and biological activities, making it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-6-methoxy-8-nitroquinoline.

    Fluorination: The chlorine atom in 5-chloro-6-methoxy-8-nitroquinoline is replaced by a fluorine atom using potassium fluoride as the fluorinating agent. This reaction is carried out under appropriate conditions to ensure complete transformation.

Industrial Production Methods

Industrial production of Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate continuous flow techniques and advanced purification methods to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.

    Oxidation and Reduction: The nitro group can be reduced to an amino group, and the methoxy group can undergo oxidative demethylation.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex quinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride, sodium methoxide, or other nucleophiles.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Cross-Coupling: Palladium catalysts, boronic acids, and appropriate bases.

Major Products Formed

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

    Aminoquinoline Derivatives: Formed through reduction of the nitro group.

    Complex Quinoline Derivatives: Formed through cross-coupling reactions.

Scientific Research Applications

Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- has a wide range of scientific research applications:

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroquinoline: A simpler fluorinated quinoline derivative with similar biological activities.

    6-Methoxyquinoline: Lacks the fluorine and nitro groups but shares the methoxy substitution.

    4-Methylquinoline: Lacks the fluorine, methoxy, and nitro groups but shares the methyl substitution.

    8-Nitroquinoline: Lacks the fluorine, methoxy, and methyl groups but shares the nitro substitution.

Uniqueness

Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- is unique due to the combination of fluorine, methoxy, methyl, and nitro groups in its structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

5-fluoro-6-methoxy-4-methyl-8-nitroquinoline

InChI

InChI=1S/C11H9FN2O3/c1-6-3-4-13-11-7(14(15)16)5-8(17-2)10(12)9(6)11/h3-5H,1-2H3

InChI Key

GSANCSUNJHLJGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a hot (92°), stirred mixture of 54.4 g (0.292 mol) of 4-amino-2-fluoro-5-nitroanisole (XIII), 50.2 g (0.218 mol) of arsenic pentoxide, and 300 mL of 88% phosphoric acid was added 24.5 g (0.349 mol) of methyl vinyl ketone, during 0.5 hour. The reaction mixture was heated at 95° for 2.5 hours, cooled, diluted with 2.0 L of ice-water, then basified with 700 mL of concentrated ammonium hydroxide. The solid which separated was collected on a filter, washed with water (4×1.0 L), then air dried; yield, 140.6 g. The material was extracted with chloroform (2.0 L). The extract was concentrated to 500 mL then chromatographed on a column of silica gel (900 g) using chloroform as the eluent. The fractions containing product were combined then concentrated in vacuo to a solid; yield, 21.8 g (31.6%). The product was suitable for further transformation. Additional material (40.2 g) was obtained from a similar run and a scouting run.
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
50.2 g
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reactant
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300 mL
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reactant
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24.5 g
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reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
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solvent
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The intermediate 4-amino-2-fluoro-5-nitroanisole and methyl vinyl ketone were subjected to a Skraup reaction. A 32% yield of crude 5-fluoro-6-methoxy-4-methyl-8-nitroquinoline resulted. It was obtained in pure form by recrystallization from ethyl acetate. The recovery was 73% of product which melted 142°-144°.
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0 (± 1) mol
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